6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
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Overview
Description
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butoxy group, a methyl group, and a carbaldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine-3-carbaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed
Oxidation: 6-(tert-butoxy)-2-methylpyridine-3-carboxylic acid.
Reduction: 6-(tert-butoxy)-2-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates. These intermediates can interact with various biological pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butoxy)-2-methylpyridine-3-carboxylic acid
- 6-(tert-butoxy)-2-methylpyridine-3-methanol
- 2-tert-butoxy-6-chloropyridine
Uniqueness
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVJZJSUULSAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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